molecular formula C14H11ClN2OS2 B11349592 3-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11349592
M. Wt: 322.8 g/mol
InChI Key: ZJPIRGLKLBQSOJ-UHFFFAOYSA-N
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Description

3-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzothiophene-2-carboxamide: is a heterocyclic organic compound with a complex structure. Let’s break it down:

Chemical Reactions Analysis

The compound may undergo several reactions:

    Electrophilic Substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution due to its aromaticity.

    Nucleophilic Substitution: The C-2 atom is susceptible to nucleophilic substitution.

Common reagents and conditions depend on the specific synthetic pathway. Major products formed during these reactions would include derivatives of the thiazole ring with modified substituents.

Scientific Research Applications

Research on this compound’s applications spans various fields:

    Medicine: Investigate its potential as an antimicrobial, antiviral, or antitumor agent.

    Chemistry: Explore its reactivity and use it as a building block for other compounds.

    Industry: Consider its role in the synthesis of biocides, fungicides, and dyes.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Unfortunately, detailed information on this aspect is scarce.

Properties

Molecular Formula

C14H11ClN2OS2

Molecular Weight

322.8 g/mol

IUPAC Name

3-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C14H11ClN2OS2/c1-8-17-9(7-19-8)6-16-14(18)13-12(15)10-4-2-3-5-11(10)20-13/h2-5,7H,6H2,1H3,(H,16,18)

InChI Key

ZJPIRGLKLBQSOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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